1-(2,5-Dichlorophenyl)piperazine

Description

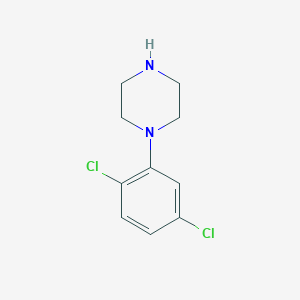

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHICIIDUQBMMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374214 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-27-0 | |

| Record name | 1-(2,5-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,5-Dichlorophenyl)piperazine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-Dichlorophenyl)piperazine

Introduction

This compound (DCPP) is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a versatile chemical intermediate, it serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Phenylpiperazine moieties are core components in a range of centrally-acting agents, and the specific substitution pattern on the phenyl ring, such as the 2,5-dichloro configuration, critically influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity in final compounds.[2]

This guide provides a comprehensive overview of a representative synthesis method for this compound and details the essential analytical techniques required for its thorough characterization. The methodologies described are grounded in established chemical principles and are designed to ensure the production of a well-characterized compound of high purity, suitable for research and development applications. The narrative emphasizes the rationale behind experimental choices, creating a self-validating framework for both synthesis and analysis.

Section 1: Synthesis of this compound

The synthesis of N-arylpiperazines is a cornerstone of pharmaceutical chemistry. A robust and widely employed strategy involves the reaction of an appropriately substituted aniline with a reagent that provides the piperazine ring structure. One common method, adapted here for DCPP, is the cyclization reaction between 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[3][4]

Principle of Synthesis

The core reaction involves a double N-alkylation of the primary amine (2,5-dichloroaniline) by bis(2-chloroethyl)amine, which proceeds via an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy required for the C-N bond formations and to drive the reaction to completion. The use of a high-boiling point solvent is common, and the reaction often requires a prolonged duration.

Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous dichlorophenylpiperazines.[3]

Materials:

-

2,5-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

n-Butanol (or other suitable high-boiling solvent)

-

Sodium hydroxide (NaOH), 20% aqueous solution

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in isopropanol (for salt formation, if desired)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,5-dichloroaniline (1.0 eq).

-

Reagent Addition: While stirring, add bis(2-chloroethyl)amine hydrochloride (1.1 to 1.5 eq). The use of a slight excess of the aminating agent helps to drive the reaction towards completion.

-

Heating: Heat the reaction mixture to 120-160 °C. The exact temperature may require optimization but should be sufficient to ensure a steady reaction rate without excessive decomposition. Maintain this temperature with vigorous stirring for 12-36 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Work-up - Neutralization: Once the reaction is complete, cool the mixture to 80-90 °C. Slowly add a 20% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is between 10-12. This step neutralizes the hydrochloride salt and the HCl generated during the reaction, liberating the free base.

-

Work-up - Extraction: Add toluene to the reaction mixture and stir vigorously for 30-60 minutes while maintaining a temperature of ~80 °C. Stop stirring and allow the layers to separate. Collect the upper organic (toluene) layer. Perform a second extraction on the aqueous layer with toluene to maximize yield.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. This will yield the crude this compound as an oil or solid.

-

Purification: The crude product can be purified by vacuum distillation. Alternatively, the free base can be dissolved in a suitable solvent like isopropanol and treated with a solution of HCl in isopropanol to precipitate the hydrochloride salt, which can then be recrystallized to high purity.[5]

Rationale for Experimental Design

-

Choice of Reactants: 2,5-dichloroaniline provides the substituted aromatic moiety, while bis(2-chloroethyl)amine hydrochloride serves as the precursor for the piperazine ring.

-

Reaction Temperature: High temperatures are necessary to facilitate the nucleophilic attack of the aniline on the alkyl chlorides, which are relatively unreactive, and to promote the final intramolecular cyclization step.

-

Solvent: While some procedures run the reaction neat[3], a high-boiling inert solvent can be used to ensure homogenous mixing and better temperature control.

-

Base Neutralization: The addition of a strong base like NaOH is critical. It deprotonates the protonated amine intermediates, generating the free amine nucleophile required for the cyclization, and neutralizes the HCl by-product, which would otherwise form salts and halt the reaction.

-

Purification Strategy: Vacuum distillation is effective for purifying the free base, which is expected to be a high-boiling liquid or low-melting solid. Precipitation as the hydrochloride salt is an excellent alternative as salts often form well-defined crystals, providing a highly effective means of purification that selectively isolates the basic product from non-basic impurities.

Section 2: Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to unambiguously confirm the chemical identity of the synthesized compound and to quantify its purity. This multi-faceted approach forms a self-validating system of characterization.

The Self-Validating Characterization Workflow

No single analytical technique is sufficient for complete characterization. A logical workflow ensures that each piece of data corroborates the others:

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via isotopic pattern).

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the precise molecular structure, confirming the connectivity of atoms and the substitution pattern.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

-

HPLC: Quantifies the purity of the compound and separates it from any unreacted starting materials or by-products.

-

Melting Point: Provides a simple, reliable measure of purity, especially for crystalline solids like the HCl salt.

Spectroscopic Characterization Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons on the piperazine ring.

-

Aromatic Region (~6.8-7.3 ppm): The three protons on the dichlorophenyl ring will appear as a complex multiplet or as distinct doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Piperazine Region (~3.1-3.3 ppm): The four protons adjacent to the nitrogen attached to the aromatic ring (Ar-N-(CH₂)₂) will likely appear as a triplet.

-

Piperazine Region (~3.0-3.2 ppm): The four protons adjacent to the N-H group (HN-(CH₂)₂) will also appear as a triplet. The N-H proton itself will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[6]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Aromatic Carbons (~115-152 ppm): Six distinct signals are expected for the six carbons of the dichlorophenyl ring.

-

Aliphatic Carbons (~45-55 ppm): Two signals are expected for the two distinct types of -CH₂- groups in the piperazine ring.

-

2.2.2 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized DCPP.

-

Expected Mass: The monoisotopic mass of the neutral molecule (C₁₀H₁₂Cl₂N₂) is 230.0378 Da.[7]

-

Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

2.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum is used to identify the functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

-

C-H (Aromatic) Stretch: Bands appearing just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch: Bands appearing just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹).

-

C=C (Aromatic) Stretch: Sharp absorption bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

-

C-Cl Stretch: Strong bands in the 700-850 cm⁻¹ region.

Chromatographic and Physical Characterization

2.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final product.

-

Methodology: A reversed-phase HPLC method is typically suitable.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate with pH adjustment) and an organic solvent like acetonitrile.[8]

-

Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly, such as 254 nm.[8]

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

-

Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

2.3.2 Melting Point (MP) The melting point is a fast and reliable indicator of purity for a crystalline solid.

-

Procedure: A small sample of the dried, recrystallized this compound hydrochloride is packed into a capillary tube and its melting range is determined using a calibrated melting point apparatus.

-

Expected Value: The melting point for this compound hydrochloride is reported to be in the range of 251-253 °C.[5] A sharp melting range close to the literature value is indicative of high purity.

Section 3: Data Summary

The key physical and analytical data for this compound are summarized below for quick reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂Cl₂N₂ | [7] |

| Molecular Weight | 231.12 g/mol | [7] |

| Monoisotopic Mass | 230.0378 Da | [7] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point (HCl Salt) | 251-253 °C |[5] |

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~6.8-7.3 ppm (3H, complex pattern) |

| Piperazine Protons | ~3.0-3.3 ppm (8H, two overlapping multiplets) | |

| N-H Proton | Broad singlet (variable shift) | |

| ¹³C NMR | Aromatic Carbons | 6 signals between ~115-152 ppm |

| Aliphatic Carbons | 2 signals between ~45-55 ppm | |

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 230 (with characteristic Cl₂ isotope pattern) |

| HPLC | Purity | >99% (by area percent at λ=254 nm) |

Conclusion

This guide has detailed a robust and adaptable method for the synthesis of this compound, a key intermediate in modern drug discovery. The outlined procedure, based on the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine, is a well-precedented route for N-arylpiperazine synthesis. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, IR, and HPLC, provides a self-validating system to rigorously confirm the structure, identity, and purity of the final product. Adherence to these protocols will enable researchers and drug development professionals to produce and confidently utilize high-quality this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

GAOYOU CITY ORGANIC CHEM FACOTRY. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Eureka | Patsnap. Retrieved from [Link]

- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Google Patents.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.

-

PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

De Luca, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6898. MDPI AG. Retrieved from [Link]

-

Yaka, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 1013-27-0: this compound [cymitquimica.com]

- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scispace.com [scispace.com]

- 7. This compound | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

Physicochemical properties of 1-(2,5-Dichlorophenyl)piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,5-Dichlorophenyl)piperazine

Introduction: A Core Moiety in Modern Medicinal Chemistry

This compound is a substituted N-arylpiperazine, a structural motif of significant interest in the field of drug discovery and development. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, serves as a versatile scaffold. The attachment of a dichlorinated phenyl ring imparts specific steric and electronic properties that modulate the molecule's interaction with biological targets.[1] This compound and its isomers are key intermediates in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[2][3] The presence and position of the chlorine atoms on the phenyl ring can significantly influence the compound's reactivity, metabolic stability, and pharmacological activity.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and chemical characteristics, offering a critical resource for researchers in medicinal chemistry and pharmaceutical development.

Part 1: Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Structural and Molecular Data Summary

The fundamental properties of this compound and its common salt forms are summarized below. It is critical to distinguish between the free base and its salts, as properties like molecular weight and melting point vary significantly.

| Property | This compound (Free Base) | This compound HCl | This compound Dihydrochloride |

| CAS Number | 1013-27-0[1][4] | 119438-13-0[2][5] | 827614-47-1[6] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂[1][4] | C₁₀H₁₃Cl₃N₂[2][7] | C₁₀H₁₄Cl₄N₂[8] |

| Molecular Weight | 231.12 g/mol [4] | 267.58 g/mol [2] | 304.04 g/mol [8] |

| Melting Point (°C) | Not available | 251-253[5] | 243-248[6] |

| SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | Cl.C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | Cl.Cl.C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl[8] |

| InChIKey | JHICIIDUQBMMRM-UHFFFAOYSA-N[1][4] | LHJNEDCRXXPMKC-UHFFFAOYSA-N[5] | CYCGXYKRUBKWHT-UHFFFAOYSA-N[8] |

Salt Forms and Interconversion

The piperazine moiety contains two nitrogen atoms that can be protonated to form salts, most commonly the hydrochloride (HCl) and dihydrochloride salts. This relationship is crucial for handling and formulation.

Caption: Relationship between the free base and its hydrochloride salt forms.

Solubility Profile

-

Water Solubility : The free base form exhibits limited solubility in water due to the hydrophobic nature of the dichlorophenyl group.[1]

-

Organic Solvent Solubility : It is characterized as having moderate solubility in common organic solvents.[1]

-

Salt Form Solubility : The hydrochloride salts generally exhibit significantly higher aqueous solubility, a common strategy employed in drug development to improve dissolution. For instance, the related compound 1-(2,3-Dichlorophenyl)piperazine HCl is noted for its exceptional solubility in water.[9]

Acidity/Basicity (pKa)

-

pKa₁ : Corresponds to the deprotonation of the H₂N⁺- group.

-

pKa₂ : Corresponds to the deprotonation of the HN⁺- group.

The 2,5-dichlorophenyl substituent is strongly electron-withdrawing. This effect reduces the electron density on the anilinic nitrogen (N1), making it a significantly weaker base than the aliphatic nitrogen (N4). Consequently, the pKa values for this compound are expected to be lower than those of unsubstituted piperazine. Understanding this is critical for selecting appropriate pH conditions for extraction, chromatography, and formulation.

Part 2: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of chemical entities.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and detecting related substances or degradation products. A typical reversed-phase HPLC method can be developed based on protocols for similar compounds.[11]

-

Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

-

Column : A C18 column (e.g., Hypersil C18, 150mm x 4.6mm, 5 µm) is recommended. The non-polar stationary phase is ideal for retaining the hydrophobic dichlorophenyl moiety.[11]

-

Mobile Phase :

-

Solvent A : 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.3.

-

Solvent B : Methanol or Acetonitrile.

-

Rationale : The buffered aqueous phase controls the ionization state of the basic piperazine nitrogens, ensuring consistent retention times. The organic modifier (methanol or acetonitrile) elutes the compound from the C18 column.

-

-

Elution : An isocratic elution with a ratio such as 62:38 (Solvent B: Solvent A) is often a good starting point.[11] Gradient elution may be required to resolve closely related impurities.

-

Flow Rate : 1.0 mL/min.[11]

-

Detection : UV detection at 257 nm.[11] The dichlorophenyl chromophore provides strong UV absorbance.

-

Temperature : 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to a concentration of ~0.5-1.0 mg/mL.

-

System Suitability : Before analysis, inject a standard solution multiple times to ensure system performance (e.g., retention time RSD < 1%, peak area RSD < 2%).

Caption: Standard workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying piperazine derivatives, often used in forensic and metabolic studies.[12] It provides excellent separation and structural information from mass spectra.

-

Rationale : The volatility of the free base form of this compound allows for analysis by GC. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

-

Expected Fragmentation : Key fragments would likely arise from the cleavage of the piperazine ring and the loss of chlorine atoms, providing a characteristic fingerprint for identification.

Spectroscopic Characterization

While specific spectra for this compound were not found, analysis of related structures provides a strong basis for predicting its spectral features.[13][14][15][16]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons on the piperazine ring. The aromatic region would display a complex splitting pattern due to the 1,2,5-substitution. The piperazine protons would appear as two multiplets, typically in the 3.0-3.5 ppm range.

-

¹³C NMR : The carbon NMR would show distinct signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring. The carbons attached to chlorine would be significantly shifted.

-

FT-IR : The infrared spectrum would feature characteristic peaks for C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching in the aromatic ring (~1400-1600 cm⁻¹), and strong C-Cl stretching bands in the fingerprint region (<800 cm⁻¹).

Part 3: Chemical Synthesis and Stability

General Synthesis Pathway

N-arylpiperazines are commonly synthesized via nucleophilic substitution between a piperazine (or a protected precursor) and an appropriately activated aryl halide or by the cyclization of precursors.[17][18] A common industrial route involves the reaction of a dichloroaniline with bis(2-haloethyl)amine.

Caption: A representative synthesis pathway for N-arylpiperazines.[18]

Stability and Storage

-

Storage : Commercial suppliers recommend storing the compound, particularly its salt forms, in a tightly sealed container in a dry, cool, and well-ventilated area.[2][19]

-

Chemical Stability : While specific degradation studies are not available, N-arylpiperazines can be susceptible to oxidation, particularly at the aliphatic nitrogen. The compound should be protected from strong oxidizing agents. No hazardous decomposition products are typically reported under standard storage conditions.[19]

References

-

This compound Dihydrochloride | C10H14Cl4N2 - PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C10H12Cl2N2 | CID 2758188 - PubChem, National Center for Biotechnology Information. [Link]

-

CAS#:119438-13-0 | this compound hydrochloride - Chemsrc. [Link]

-

Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. [Link]

-

Analytical Methods for Piperazines - Royal Society of Chemistry. [Link]

- Detection method of 1- (2, 3-dichlorophenyl)

- Preparation method of 1-(2,3-dichlorophenyl)

-

1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 - PubChem, National Center for Biotechnology Information. [Link]

-

CAS No : 119438-13-0 | Product Name : this compound Hydrochloride - Pharmaffiliates. [Link]

-

2,3-Dichlorophenylpiperazine - Wikipedia. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]

-

Process development of the synthesis of 2, 3-dichlorophenylpiperazine - ResearchGate. [Link]

-

1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer - IndiaMART. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

-

1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 1013-27-0: this compound [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 119438-13-0 [sigmaaldrich.com]

- 6. 827614-47-1 CAS MSDS (this compound dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound hydrochloride CAS#: 119438-13-0 [chemicalbook.com]

- 8. This compound Dihydrochloride | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]

- 10. uregina.ca [uregina.ca]

- 11. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 16. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum [chemicalbook.com]

- 17. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 19. echemi.com [echemi.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-(2,5-Dichlorophenyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(2,5-Dichlorophenyl)piperazine (DC-PhP), a substituted phenylpiperazine derivative. Phenylpiperazines are a well-established class of compounds with significant activity at serotonergic and dopaminergic receptors, making them a focal point in neuroscience research and drug development. This document synthesizes the available, albeit limited, direct pharmacological data for DC-PhP and extrapolates its likely mechanistic profile based on the pharmacology of structurally analogous compounds. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its receptor interactions, potential downstream signaling pathways, and methodologies for its pharmacological characterization.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs. These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors[1]. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, profoundly influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Predicted Receptor Pharmacology of this compound

Based on the pharmacology of analogous compounds, DC-PhP is anticipated to exhibit significant affinity for dopamine D2-like (D2, D3, D4) and various serotonin receptor subtypes.

Interaction with Dopamine Receptors

Structurally similar dichlorophenylpiperazine derivatives are known to be potent ligands at dopamine D2 and D3 receptors. For instance, 2,3-DCPP, a metabolite of the atypical antipsychotic aripiprazole, has been shown to act as a partial agonist at D2 and D3 receptors[4][5]. Furthermore, synthetic analogs incorporating the 2,3-dichlorophenylpiperazine moiety have demonstrated high affinity for the D3 receptor, with some exhibiting sub-nanomolar Ki values and considerable selectivity over the D2 receptor[6].

This suggests that the dichlorophenylpiperazine scaffold is a key determinant for high-affinity binding to D2-like receptors. The 2,5-dichloro substitution pattern of DC-PhP is expected to confer a distinct electronic and steric profile compared to the 2,3-dichloro isomer, which would modulate its binding affinity and functional activity. It is plausible that DC-PhP also acts as a partial agonist or antagonist at D2 and D3 receptors.

Interaction with Serotonin Receptors

Phenylpiperazines as a class are well-known for their broad activity across serotonin receptor subtypes. For example, mCPP is a non-selective serotonin receptor agonist with notable activity at 5-HT1, 5-HT2, and 5-HT3 receptors[7]. Chronic administration of mCPP in rats has been shown to alter the density of 5-HT1A and 5-HT2 receptors[8].

Given this precedent, it is highly probable that DC-PhP interacts with multiple serotonin receptors. The specific affinities and functional outcomes (agonism, partial agonism, or antagonism) at each subtype would require empirical determination through comprehensive receptor screening.

Postulated Downstream Signaling Pathways

The interaction of DC-PhP with its primary receptor targets would initiate a cascade of intracellular signaling events.

Dopamine D2/D3 Receptor Signaling

As a putative ligand for D2 and D3 receptors, which are Gi/o-coupled, DC-PhP would likely modulate adenylyl cyclase activity. Agonist or partial agonist activity would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, would affect the activity of protein kinase A (PKA) and downstream phosphorylation events.

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether DC-PhP acts as an agonist, antagonist, or partial agonist at its target receptors.

Principle: These assays measure the cellular response following receptor activation. Common readouts include the measurement of second messengers (e.g., cAMP, Ca2+), G-protein activation ([35S]GTPγS binding assays), or downstream events like reporter gene expression.

Experimental Protocol: cAMP Assay for Gi/o-Coupled Receptors

-

Cell Culture: Culture cells expressing the Gi/o-coupled receptor of interest (e.g., D2 or D3).

-

Stimulation: Pre-treat the cells with forskolin (to stimulate adenylyl cyclase and raise cAMP levels) and then add varying concentrations of DC-PhP.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the DC-PhP concentration. A decrease in cAMP levels indicates agonist activity. The concentration that produces 50% of the maximal response is the EC50. To determine antagonist activity, co-incubate with a known agonist and measure the ability of DC-PhP to block the agonist-induced response (IC50).

Metabolism of Dichlorophenylpiperazines

The metabolism of phenylpiperazine derivatives typically involves enzymatic modification by cytochrome P450 (CYP) enzymes in the liver.[9][10] Common metabolic pathways include:

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the dichlorophenyl ring.

-

N-dealkylation: Cleavage of the piperazine ring.

-

Oxidation: Formation of N-oxides.

For example, mCPP is metabolized to hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine.[9] The specific metabolites of DC-PhP and their pharmacological activity would need to be determined through in vitro studies with liver microsomes and in vivo pharmacokinetic studies. It is important to characterize the activity of major metabolites, as they may contribute to the overall pharmacological and toxicological profile of the parent compound.

Summary and Future Directions

While direct experimental data on the mechanism of action of this compound is limited, its structural similarity to other pharmacologically well-characterized dichlorophenylpiperazines strongly suggests that it is a ligand for dopamine D2-like and various serotonin receptors. It is predicted to modulate Gi/o- and potentially Gq/11-coupled signaling pathways.

To fully elucidate the mechanism of action of DC-PhP, the following experimental investigations are recommended:

-

Comprehensive Receptor Screening: A broad panel of radioligand binding assays to determine its affinity profile across all major neurotransmitter receptor families.

-

Functional Characterization: A suite of functional assays (e.g., cAMP, Ca2+ flux, [35S]GTPγS) to determine its efficacy (agonist, antagonist, partial agonist) at the identified high-affinity targets.

-

Metabolism Studies: In vitro and in vivo studies to identify the major metabolites and characterize their pharmacological activity.

This systematic approach will provide a definitive understanding of the mechanism of action of this compound and inform its potential for future development as a research tool or therapeutic agent.

References

-

PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Rotllant, D., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 1-13.

- Ahmad, A., et al. (2016). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PLoS One, 11(9), e0162835.

- Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.

-

PubChem. (n.d.). This compound Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine.

- Linciano, P., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(3), 1303-1317.

- Cichero, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4389.

- Samanin, R., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.

- Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7304-7323.

- Golembiowska, K., & Dziubina, A. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 351-357.

-

Wikipedia. (2024, January 8). Aripiprazole. Retrieved from [Link]

- Elliott, J. M., & Elliott, P. N. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 420-427.

-

Roth, B. L., et al. (2017). Antipsychotic Medication Serotonin Receptor K i Values. ResearchGate. Retrieved from [Link]

- Vortherms, T. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496.

- Millan, M. J., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 714324.

- Gatch, M. B., et al. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 336-345.

- Guertin, P. A. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496-500.

Sources

- 1. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1013-27-0: this compound [cymitquimica.com]

- 3. This compound | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Pharmacological-Profile-of-1-(2,5-Dichlorophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(2,5-Dichlorophenyl)piperazine (DCMPP), a member of the arylpiperazine class of compounds. Arylpiperazines are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous drugs targeting the central nervous system (CNS). This document synthesizes available data on the receptor binding affinity, functional activity, potential in vivo effects, and metabolic profile of DCMPP and its close structural isomers. By explaining the causality behind experimental designs and presenting detailed protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals investigating novel CNS-active agents. While specific data for the 2,5-dichloro isomer is not as abundant as for its 2,3-dichloro counterpart, this guide leverages data from closely related analogs to build a robust and scientifically grounded pharmacological profile.

Introduction and Chemical Identity

This compound, also known as DCMPP, is a synthetic organic compound featuring a piperazine ring attached to a dichlorinated phenyl group.[1] The placement of chlorine atoms at the 2 and 5 positions of the phenyl ring significantly influences the molecule's electronic properties and steric conformation, which in turn dictates its biological activity.[2]

Phenylpiperazine derivatives are known to interact with a wide range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, making them a rich area of investigation for therapies targeting depression, anxiety, psychosis, and other neurological disorders.[3] The pharmacological profile of any given arylpiperazine is highly dependent on the substitution pattern on the aromatic ring. For instance, the closely related isomer, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), is an active metabolite of the atypical antipsychotic aripiprazole and is known to act as a partial agonist at dopamine D2 and D3 receptors.[4] This precedent underscores the rationale for a detailed investigation into the specific properties of the 2,5-dichloro isomer.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 1013-27-0[1]

-

Molecular Formula: C₁₀H₁₂Cl₂N₂[1]

-

Molecular Weight: 231.12 g/mol [1]

Receptor Binding Profile

The initial step in characterizing a compound's pharmacological action is to determine its affinity for a panel of biologically relevant receptors. This is typically achieved through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand from its receptor is quantified. The result is expressed as an inhibition constant (Ki) or an IC50 value, with lower values indicating higher binding affinity.

Rationale for Receptor Panel Selection

Given the established pharmacology of the arylpiperazine class, the primary targets for investigation include serotonergic, dopaminergic, and adrenergic receptors.

-

Serotonin Receptors (5-HT): Arylpiperazines frequently exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes, which are implicated in mood and anxiety.[5]

-

Dopamine Receptors (D): The D₂-like receptor family (D₂, D₃, D₄) is a critical target for antipsychotic agents.[6]

-

Adrenergic Receptors (α): Cross-reactivity at α₁ and α₂ adrenergic receptors can contribute to the overall pharmacological effect and side-effect profile (e.g., orthostatic hypotension).[7]

Binding Affinity Data (Inferred from Analogs)

Specific, comprehensive binding data for this compound is limited in the public domain. However, data from its isomers, such as 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and 1-(3-chlorophenyl)piperazine (mCPP), provide a strong predictive framework.

| Receptor Subtype | Ligand (Analog) | Affinity (Ki or IC50, nM) | Reference |

| Serotonin | |||

| 5-HT₁A | mCPP | ~400 | [8] |

| 5-HT₁B | mCPP | ~1300 | [8] |

| 5-HT₁D | mCPP | ~360 | [8] |

| 5-HT₂A | mCPP | - | - |

| 5-HT₂C | mCPP | ~600 | [8] |

| Dopamine | |||

| D₂ | 2,3-DCPP | Partial Agonist (Affinity not specified) | [4] |

| D₃ | 2,3-DCPP | Partial Agonist (Affinity not specified) | [4] |

| Adrenergic | |||

| α₁ | mCPP | ~2500 | [8] |

| α₂ | mCPP | 570 | [8] |

| Note: This table presents data for close structural analogs to infer the likely binding profile of DCMPP. Direct experimental validation is required. |

In Vitro Functional Activity

Binding affinity does not describe the functional consequence of the drug-receptor interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Functional assays are therefore essential to determine a compound's efficacy.

Causality: From Binding to Function

To bridge the gap between binding and function, a GTPγS binding assay is a logical and powerful next step. This assay measures the very first event after receptor activation by a G-protein coupled receptor (GPCR) agonist: the exchange of GDP for GTP on the associated Gα subunit.[9] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified, providing a direct measure of receptor activation that is less susceptible to downstream signal amplification.[10] This makes it highly effective for distinguishing between full and partial agonists.[9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol outlines a standard procedure for assessing the agonist activity of DCMPP at a target GPCR (e.g., human D₂ receptor) expressed in a stable cell line.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of DCMPP in stimulating [³⁵S]GTPγS binding.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the target receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

[³⁵S]GTPγS (radioligand).

-

Unlabeled GTPγS (for non-specific binding).

-

DCMPP and a known full agonist (positive control).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final concentration of 5-10 µg protein per well in ice-cold Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

50 µL Assay Buffer.

-

20 µL of DCMPP at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle/positive control.

-

20 µL of diluted cell membranes.

-

10 µL of GDP (final concentration ~30 µM).

-

-

Pre-incubation: Incubate the plate for 20 minutes at 30°C to allow the compound to bind to the receptors.

-

Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction. For determining non-specific binding, add unlabeled GTPγS (final concentration 10 µM) to a separate set of wells.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the logarithm of DCMPP concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Visualization: GPCR Signaling Pathway

The following diagram illustrates a canonical Gαi/o-coupled receptor signaling pathway, a common mechanism for D₂-like dopamine and 5-HT₁A serotonin receptors, which are likely targets for DCMPP.

Caption: A diagram of a Gαi-coupled GPCR signaling cascade.

In Vivo Pharmacological Effects

In vivo studies are critical to understanding how the molecular actions of a compound translate into physiological or behavioral effects in a whole organism. Based on the receptor profile of related arylpiperazines, DCMPP could plausibly exhibit antidepressant, anxiolytic, or antipsychotic-like activities.[11][12]

Rationale: Assessing Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used behavioral paradigm for screening potential antidepressant compounds.[13] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[14] This immobility is interpreted as a passive, despair-like behavior.[14] The core principle is that effective antidepressant treatments reduce the duration of immobility, promoting active escape-oriented behaviors like swimming or climbing.[15] This makes the FST a valuable, high-throughput initial screen to justify more complex and specific animal models of depression.

Experimental Protocol: Forced Swim Test (Mouse)

This protocol describes a standard FST procedure for evaluating the antidepressant-like effects of DCMPP in mice.

Objective: To measure the effect of DCMPP administration on the duration of immobility in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

DCMPP dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

-

A known antidepressant (e.g., Fluoxetine) as a positive control.

-

Transparent glass cylinders (25 cm tall, 10 cm diameter).

-

Water bath to maintain water temperature at 24-25°C.

-

Video camera for recording sessions.

-

Scoring software or a trained observer with a stopwatch.

Procedure:

-

Acclimatization: House animals in standard conditions for at least one week prior to testing. Transport them to the testing room at least 60 minutes before the experiment begins to acclimate.

-

Drug Administration: Administer DCMPP (at various doses), vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Test Apparatus: Fill the cylinders with water (24-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[16]

-

Test Session:

-

Gently place each mouse into its individual cylinder.

-

Record the session for a total of 6 minutes.[17]

-

The first 2 minutes are typically considered an initial habituation period and are not scored.

-

-

Scoring: During the final 4 minutes of the test, a trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.

-

Post-Test Care: After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a heated holding cage for a short period before returning it to its home cage.[15][16]

-

Data Analysis: Compare the mean duration of immobility across all treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Visualization: In Vivo Experimental Workflow

Caption: A typical workflow for an in vivo behavioral pharmacology study.

Pharmacokinetics and Metabolic Profile

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[18] Understanding the PK profile is crucial for determining dosing regimens and predicting potential drug-drug interactions.

ADME Profile of Arylpiperazines

Arylpiperazines generally exhibit good oral absorption and distribute widely into tissues, including the CNS.[19] Their metabolism is a critical determinant of their duration of action and potential for interactions.

-

Absorption: Phenylpiperazines are typically well-absorbed after oral administration, though bioavailability can be highly variable between individuals, as seen with mCPP (12% to 84%).[20]

-

Distribution: As lipophilic bases, they readily cross the blood-brain barrier to engage with CNS targets.

-

Metabolism: The primary site of metabolism is the liver, mediated largely by the cytochrome P450 (CYP) enzyme system.[21] Key enzymes involved in the metabolism of related antipsychotics include CYP1A2, CYP2D6, and CYP3A4.[22][23] Common metabolic pathways include N-dealkylation of the piperazine ring and aromatic hydroxylation.

-

Excretion: Metabolites are typically rendered more water-soluble and are excreted primarily via the kidneys in urine.[18]

| PK Parameter | General Profile for Arylpiperazines | Potential Implications for DCMPP |

| Bioavailability | Highly variable (e.g., mCPP: 12-84%)[20] | Oral dosing may lead to inconsistent plasma exposure. |

| Distribution | High volume of distribution, CNS penetrant | Likely to reach target receptors in the brain. |

| Metabolism | Primarily hepatic via CYP enzymes (CYP2D6, CYP3A4)[22] | Potential for drug-drug interactions with inhibitors/inducers of these enzymes. |

| Elimination Half-Life | Variable (e.g., mCPP: 2.6-6.1 h)[20] | Suggests a moderate duration of action, possibly requiring twice-daily dosing. |

Visualization: Predicted Metabolic Pathway

This diagram illustrates the plausible metabolic fate of DCMPP based on common pathways for arylpiperazine compounds.

Caption: A predicted metabolic pathway for this compound.

Conclusion and Future Directions

This compound (DCMPP) is an arylpiperazine with a pharmacological profile that, while not extensively documented, can be reasonably inferred from its structural analogs. It is predicted to interact with key CNS targets, including serotonin and dopamine receptors. The functional consequence of this binding is likely to be complex, potentially involving partial agonism at D₂-like receptors, similar to its 2,3-dichloro isomer.

The provided protocols for in vitro functional assays and in vivo behavioral testing represent a robust, self-validating framework for the empirical determination of DCMPP's precise pharmacological properties. Future research should focus on generating a comprehensive receptor binding panel specifically for DCMPP to confirm its primary targets and off-target liabilities. Subsequent functional and behavioral studies will be crucial to elucidating its potential as a therapeutic agent for CNS disorders. Furthermore, detailed pharmacokinetic and metabolism studies, including reaction phenotyping to identify the specific CYP isozymes responsible for its clearance, are necessary to assess its drug-like properties and potential for clinical development.

References

- Castagné, V., Moser, P., & Porsolt, R. D. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (58), e3638. [URL: https://www.jove.com/t/3638/the-forced-swim-test-as-a-model-of-depressive-like-behavior]

- NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [URL: https://www.dpi.nsw.gov.

- University of Notre Dame. (n.d.). Forced Swim Test v.3. IACUC Policy. [URL: https://www.nd.edu/~iacuc/policies/Forced%20Swim%20Test.pdf]

- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [URL: https://www.jove.com/t/3638/the-mouse-forced-swim-test]

- Understanding Animal Research. (2020). Factsheet on the forced swim test. [URL: https://www.understandinganimalresearch.org.uk/news/factsheet-on-the-forced-swim-test]

- BenchChem. (2025). Technical Support Center: GTP-gamma-S Based Functional Assays. [URL: https://www.benchchem.com/technical-support-center/gtp-gamma-s-based-functional-assays]

- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. [URL: https://www.benchchem.com/application-notes-and-protocols-for-gtp-gamma-s-binding-assay-with-zcz011]

- Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK91996/]

- Creative Bioarray. (n.d.). GTPγS Binding Assay. [URL: https://www.creative-bioarray.com/gtps-binding-assay.htm]

- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2437901/]

- Wang, Y., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1375-1384. [URL: https://www.researchgate.net/publication/278036077_Mechanism-Based_Inactivation_of_Human_Cytochrome_P450_3A4_by_Two_Piperazine-Containing_Compounds]

- Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(4), 343-350. [URL: https://pubmed.ncbi.nlm.nih.gov/10440469/]

- Frank, D., et al. (2002). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 163(1), 88-94. [URL: https://pubmed.ncbi.nlm.nih.gov/12185390/]

- Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-477. [URL: https://pubmed.ncbi.nlm.nih.gov/16339369/]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758188, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2,5-Dichlorophenyl_piperazine]

- Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [URL: https://en.wikipedia.org/wiki/2,3-Dichlorophenylpiperazine]

- Biosynth. (n.d.). This compound hydrochloride. [URL: https://www.biosynth.com/p/FD67226/119438-13-0-1-2-5-dichlorophenyl-piperazine-hydrochloride]

- Spina, E., & de Leon, J. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS Drugs, 21(5), 387-414. [URL: https://pubmed.ncbi.nlm.nih.gov/17430006/]

- Sigma-Aldrich. (n.d.). This compound dihydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s454471]

- Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2018). Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessPharmacy. [URL: https://accesspharmacy.mhmedical.com/content.aspx?bookid=2189§ionid=170270835]

- Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. [URL: https://sci-hub.se/10.1124/dmd.105.007632]

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [URL: https://www.mdpi.com/1422-0067/20/15/3803]

- Sigma-Aldrich. (n.d.). This compound hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena432539453]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2,3-Dichlorophenyl_piperazine]

- Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140. [URL: https://pubmed.ncbi.nlm.nih.gov/2296623/]

- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological psychiatry, 25(5), 569-575. [URL: https://pubmed.ncbi.nlm.nih.gov/2537663/]

- Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(5), 492-501. [URL: https://pubmed.ncbi.nlm.nih.gov/11282249/]

- Kumar, S. A., et al. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European Journal of Pharmacology, 608(1-3), 32-41. [URL: https://pubmed.ncbi.nlm.nih.gov/19269287/]

- Haleem, D. J., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [URL: https://pubmed.ncbi.nlm.nih.gov/1353005/]

- Gobbi, M., et al. (1999). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. British journal of pharmacology, 126(1), 271-279. [URL: https://pubmed.ncbi.nlm.nih.gov/10077271/]

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [URL: https://www.unodc.org/documents/scientific/Piperazines.pdf]

- Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197479/]

- Calderón-Garcidueñas, L., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11511-11531. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8366050/]

- Słoczyńska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12519. [URL: https://www.mdpi.com/1422-0067/22/22/12519]

Sources

- 1. This compound | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]

- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 18. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 19. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sci-Hub. CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE / Drug Metabolism and Disposition, 2006 [sci-hub.box]

An In-Depth Technical Guide to the Synthesis of 1-(2,5-Dichlorophenyl)piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-(2,5-dichlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown a wide spectrum of biological activities, ranging from antipsychotic and antidepressant to anticancer and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for preparing the this compound core and its subsequent derivatization into a variety of analogs. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to aid in the rational design and execution of synthetic routes in a drug discovery and development setting.

Part 1: Synthesis of the this compound Core

The construction of the N-arylpiperazine moiety is the foundational step in accessing this class of compounds. Two primary strategies dominate the landscape for the synthesis of this compound: classical cyclization methods and modern palladium-catalyzed cross-coupling reactions.

Classical Synthesis: Cyclization of Anilines with Diethanolamine or its Equivalents

This traditional approach remains a cost-effective and scalable method for the large-scale production of N-arylpiperazines. The general principle involves the reaction of an aniline with a C4 synthon that possesses two leaving groups, leading to a double N-alkylation and subsequent cyclization.

The reaction of an aniline with diethanolamine, typically in the presence of a strong acid such as hydrochloric or hydrobromic acid, proceeds through the in situ formation of bis(2-haloethyl)amine. The acidic conditions protonate the hydroxyl groups of diethanolamine, converting them into good leaving groups (water). Subsequent nucleophilic attack by the halide ions generates the reactive bis(2-haloethyl)amine intermediate. The aniline then acts as a nucleophile, displacing the halides in a stepwise manner to form the piperazine ring. The reaction is driven to completion by the formation of a stable heterocyclic system.[4]

Caption: Mechanism of classical piperazine synthesis.

This protocol is adapted from established industrial processes and offers a robust method for the synthesis of the title compound.

Materials:

-

2,5-Dichloroaniline

-

Diethanolamine

-

Hydrobromic acid (48%) or Hydrogen bromide gas

-

Toluene

-

Sodium hydroxide solution (20%)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and gas inlet, charge diethanolamine.

-

Heat the diethanolamine to 120-130°C and slowly introduce hydrogen bromide gas or add hydrobromic acid.

-

To the resulting mixture, add 2,5-dichloroaniline.

-

Increase the temperature to 150-160°C and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and carefully add sodium hydroxide solution to neutralize the excess acid and raise the pH to >10.

-

Extract the aqueous layer with toluene.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

| Parameter | Value | Reference |

| Reactants | 2,5-Dichloroaniline, Diethanolamine, HBr | [4] |

| Solvent | Toluene (for workup) | [4] |

| Temperature | 150-160°C | [4] |

| Typical Yield | 60-70% | [4] |

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of N-arylpiperazines.[5] This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope compared to classical methods, particularly for electron-deficient aryl halides.

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (1,4-dichlorobenzene or 1-bromo-2,5-dichlorobenzene) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the piperazine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

Caption: Simplified mechanism of Buchwald-Hartwig amination.

This protocol provides a general framework for the synthesis of this compound using the Buchwald-Hartwig amination. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[6]

Materials:

-

1,4-Dichlorobenzene or 1-bromo-2,5-dichlorobenzene

-

Piperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl halide, piperazine (typically in excess to favor mono-arylation), and the base under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate vial, prepare the catalyst precursor by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous solvent.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Heat the reaction mixture to 80-110°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | |

| Ligand | XPhos or other bulky phosphine ligands | |

| Base | NaOt-Bu or Cs₂CO₃ | |

| Solvent | Toluene or Dioxane | [6] |

| Temperature | 80-110°C | [6] |

| Typical Yield | 70-95% | [5] |

Part 2: Synthesis of this compound Analogs

Once the this compound core is synthesized, the free secondary amine provides a versatile handle for further functionalization to generate a diverse library of analogs. The most common modifications involve N-alkylation and N-acylation.

N-Alkylation

Direct alkylation of the piperazine nitrogen with alkyl halides is a straightforward method for introducing alkyl substituents. To favor mono-alkylation, an excess of the piperazine starting material can be used, or a protecting group strategy can be employed.[7]

This protocol describes a general procedure for the mono-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base to the solution.

-

Add the alkyl halide dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

N-Acylation

N-acylation with acyl chlorides or carboxylic acids (using a coupling agent) introduces an amide functionality, which can be a key pharmacophore in many drug molecules.

This protocol outlines a simple and efficient method for the N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride

-

Base (e.g., triethylamine, pyridine)

-

Solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound and the base in the solvent and cool the mixture in an ice bath.

-

Slowly add the acyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Part 3: Bioactive Analogs of this compound

The synthetic methodologies described above provide access to a wide array of this compound derivatives with diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. For instance, certain phenylpiperazine derivatives of 1,2-benzothiazine have shown significant cytotoxicity against breast cancer cell lines, with some compounds containing a dichlorophenylpiperazine moiety exhibiting greater potency than the standard drug doxorubicin.[8] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II and binding to the minor groove of DNA.[8]

Anti-inflammatory Activity